Cas no 6291-10-7 (4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy-)

2-Chloro-6-ethoxy-4-pyridinecarboxylic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid group at the 4-position and chloro-ethoxy substituents at the 2- and 6-positions, offering versatility for further functionalization. The compound’s unique substitution pattern may enhance binding affinity in medicinal chemistry applications, particularly in the design of enzyme inhibitors or receptor modulators. Its chloro and ethoxy groups contribute to electronic and steric effects, influencing reactivity and selectivity in synthetic pathways. This intermediate is valuable for constructing complex heterocyclic systems, making it useful in drug discovery and material science. High purity grades ensure consistent performance in research and development.
4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy- structure
6291-10-7 structure
Product Name:4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy-
CAS No:6291-10-7
MF:C8H8ClNO3
MW:201.607021331787
CID:521284
PubChem ID:220833
Update Time:2025-05-20

4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy-
    • 2-Aethoxy-6-chlor-isonicotinsaeure; 2-chloro-6-ethoxyisonicotinic acid; SureCN11205335; 2-ethoxy-6-chloro-benzothiazole; 2-Aethoxy-6-chlor-benzothiazol; CTK5D2204; 6-Chloro-2-ethoxybenzothiazole; KB-248256; 2-ethoxy-6-chloro-isonicotinic acid; 6-CHLORO-2-ETHOXY-BENZO[D]THIAZOLE; AG-G-74502;
    • Inchi: 1S/C8H8ClNO3/c1-2-13-7-4-5(8(11)12)3-6(9)10-7/h3-4H,2H2,1H3,(H,11,12)
    • InChI Key: BQYNRDNXUDHSHD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)O)=CC(=N1)OCC

Computed Properties

  • Exact Mass: 201.01934
  • Monoisotopic Mass: 201.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • Density: 1.365
  • Boiling Point: 409.7°C at 760 mmHg
  • Flash Point: 201.6°C
  • Refractive Index: 1.556
  • PSA: 59.42
  • LogP: 1.83190

4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13490-5g
2-chloro-6-ethoxyisonicotinic acid
6291-10-7 95%
5g
$1250 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651193-1g
2-Chloro-6-ethoxyisonicotinic acid
6291-10-7 98%
1g
¥3402.00 2024-05-06

Additional information on 4-Pyridinecarboxylicacid, 2-chloro-6-ethoxy-

4-Pyridinecarboxylic acid, 2-chloro-6-ethoxy- (CAS No. 6291-10-7): A Comprehensive Overview

4-Pyridinecarboxylic acid, 2-chloro-6-ethoxy-, identified by its CAS number 6291-10-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, belonging to the pyridine derivatives family, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and ethoxy substituents on the pyridine ring introduces specific electronic and steric properties, which are pivotal in modulating its reactivity and biological activity.

The< strong>2-chloro and 6-ethoxy functional groups on the pyridine core contribute to the compound's versatility in chemical transformations. These substituents are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. The< strong>4-pyridinecarboxylic acid moiety provides a carboxylate group that can be further functionalized through esterification, amidation, or other carboxylate-based reactions, enabling the synthesis of a diverse range of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy-. Preclinical studies have indicated that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The< strong>2-chloro substituent is known to enhance binding affinity by introducing hydrophobic interactions, while the< strong>6-ethoxy group can influence metabolic stability and bioavailability. These characteristics make it an attractive scaffold for developing novel therapeutic agents.

One of the most compelling aspects of< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy- is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting cancer-related pathways. Recent research has demonstrated its utility in generating compounds that selectively inhibit kinases and other enzymes overexpressed in tumor cells. The ability to modulate the< strong>2-chloro-< strong>6-ethoxy-pyridine core allows for fine-tuning of pharmacokinetic profiles, leading to improved drug-like properties such as solubility, permeability, and metabolic stability.

The compound's structural features also make it a valuable tool in drug discovery pipelines aimed at addressing neurological disorders. Studies have shown that derivatives of< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy- can interact with neurotransmitter receptors and ion channels, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The< strong>4-pyridinecarboxylic acid moiety serves as a pharmacophore that can be further optimized to enhance binding interactions with specific biological targets.

In addition to its pharmaceutical applications, 4-pyridinecarboxylic acid, 2-chloro-6-ethoxy- has shown promise in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, making it a viable candidate for developing next-generation crop protection agents. The< strong>2-chloro and< strong>6-ethoxy substituents contribute to its bioactivity by influencing binding interactions with target enzymes and proteins in plants.

The synthesis of< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy- typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include chlorination and ethylation reactions on a pyridine backbone followed by carboxylation at the fourth position. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The chemical reactivity of< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy- is further enhanced by its ability to participate in various functional group interconversions. For instance, the carboxylate group can be converted into esters or amides under mild conditions, while the chloro substituent can undergo nucleophilic substitution reactions to introduce diverse functional groups. These transformations provide chemists with a high degree of flexibility in designing novel derivatives with specific biological activities.

The growing body of research on< strong>4-pyridinecarboxylic acid, 2-chloro-6-ethoxy-, underscored by its multifaceted applications across pharmaceuticals and agrochemicals, highlights its importance as a building block in synthetic chemistry. As new methodologies emerge for drug discovery and material science,< strong>CAS No. 6291-10-7, continues to be a cornerstone compound for researchers seeking innovative solutions to complex chemical challenges.

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